

A Technical Guide to Commercial Suppliers of Diatrizoic Acid Impurity A Reference Standard

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Compound of Interest

Compound Name: *Diatrizoic acid EP impurity A*

Cat. No.: *B048496*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercial suppliers for the Diatrizoic acid impurity A reference standard. Diatrizoic acid impurity A, also known as 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid, is a critical component in the quality control and analytical method development for Diatrizoic Acid, a widely used contrast agent. This document offers a comparative summary of available reference standards, details on relevant experimental protocols, and a logical workflow for selecting a suitable supplier.

Commercial Supplier Data

The following table summarizes the quantitative data for Diatrizoic acid impurity A reference standards available from various commercial suppliers. This allows for a streamlined comparison of key product specifications.

| Supplier/ Distributor | Product Name | Catalog Number | CAS Number | Molecular Formula | Pack Size(s) | Notes |
|---|---|-------------------|-------------------|----------------------|---|--|
| USP (United States Pharmacop eia) | Diatrizoic Acid Related Compound A | 1184027 | 1713-07-1 | $C_9H_7I_3N_2O_3$ | 50 mg | Primary reference standard. [1] |
| Sigma- Aldrich (Distributor for USP) | Diatrizoic Acid Related Compound A USP Reference Standard | 1184027 | 1713-07-1 | $C_9H_7I_3N_2O_3$ | 50 mg | Pharmaceu tical primary standard. |
| Sigma- Aldrich | Diatrizoic Acid Related Compound A | PHR1863 | 1713-07-1 | $C_9H_7I_3N_2O_3$ | 100 mg | Pharmaceu tical secondary standard, traceable to USP. |
| Simson Pharma Limited | Diatrizoic Acid Related Compound A | 1713-07-1 | $C_9H_7I_3N_2O_3$ | Not specified | Accompani ed by a Certificate of Analysis. | |
| Aquigen Bio Sciences | Diatrizoic Acid Related Compound A | AQ- D009810 | 1713-07-1 | $C_9H_7I_3N_2O_3$ | Not specified | Stated as suitable for analytical method developme nt and validation. [2] |

| | | | | | | |
|-----------------|------------------------------------|----------------|-----------|-------------------|---|---------------------------------------|
| MedchemExpress | Diatrizoic acid EP impurity A | HY-139598 | 1713-07-1 | $C_9H_7I_3N_2O_3$ | 10 mM (in 1 mL), 5 mg, 10 mg, 50 mg, 100 mg | Intended for research use. |
| Pharmaffiliates | Diatrizoic Acid Related Compound A | PA USP11840 27 | 1713-07-1 | Not specified | Not specified | References the USP catalog number.[3] |

Experimental Protocols

The United States Pharmacopeia (USP) monographs for Diatrizoic Acid and Diatrizoate Meglumine outline specific tests that utilize "Diatrizoic Acid Related Compound A RS" (Reference Standard).[4][5] These protocols are essential for assessing the purity and identity of Diatrizoic Acid and its formulations.

Thin-Layer Chromatographic (TLC) Identification Test

This method is employed for the identification of Diatrizoic Acid.

- **Standard Solution Preparation:** A solution of USP Diatrizoic Acid Related Compound A RS is prepared at a concentration of 1 mg per mL in a 0.8 in 1000 solution of sodium hydroxide in methanol.[4][5][6]
- **Test Solution Preparation:** A corresponding solution of the Diatrizoic Acid sample is prepared at the same concentration and in the same solvent.[4][5]
- **Chromatographic System:**
 - **Solvent Mixture:** A mixture of chloroform, methanol, and ammonium hydroxide (20:10:2). [4][5][6]
 - **Detection:** Short-wavelength UV light is used to visualize the spots.[4][5]

- Procedure: The Standard solution and the Test solution are spotted on a suitable TLC plate and developed in the solvent mixture. The principal spot in the chromatogram of the Test solution should correspond in R_f value to the principal spot in the chromatogram of the Standard solution.

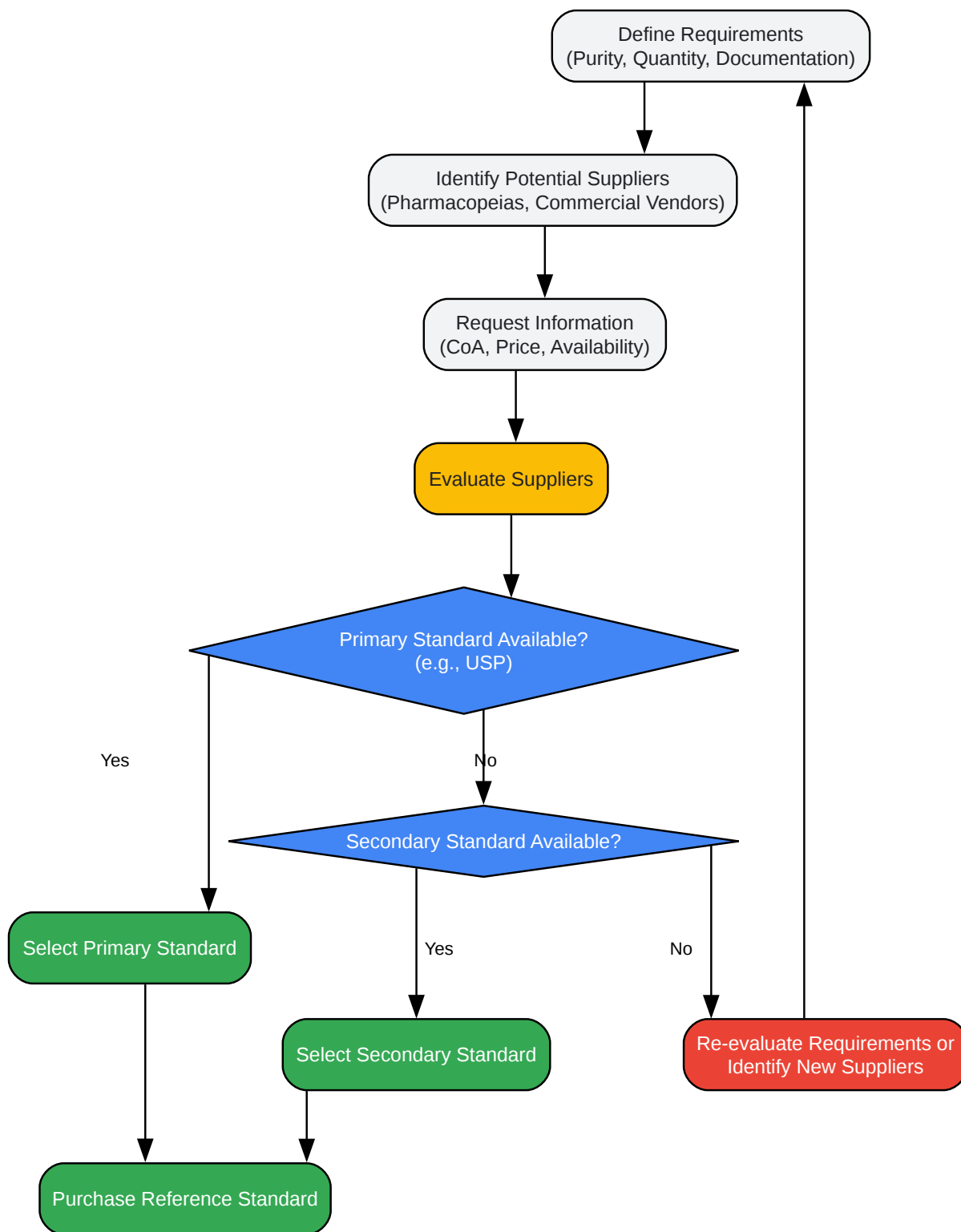
Test for Free Aromatic Amine

This test quantifies the amount of free aromatic amine impurities, including Diatrizoic acid impurity A, in the drug substance.

- Standard Solution Preparation: A standard solution is prepared by dissolving a suitable quantity of USP Diatrizoic Acid Related Compound A RS in 0.1 N sodium hydroxide. For every 5.0 mg of the reference standard, 0.2 mL of 0.1 N sodium hydroxide is used, and the solution is then diluted with water to achieve a known concentration of 500 µg per mL.^[5]
- Test Solution Preparation: 1.0 g of Diatrizoate Meglumine is dissolved in 5 mL of water and 10 mL of 0.1 N sodium hydroxide.^[5] For Diatrizoic Acid, 1.0 g is transferred to a 50-mL volumetric flask, and 12.5 mL of water and 2.5 mL of 1 N sodium hydroxide are added.^{[4][7]}
- Procedure: The absorbance of the solution prepared from the test sample is compared to the absorbance of the Standard solution. The absorbance of the test solution should not be greater than that of the Standard solution, indicating that the level of free aromatic amine is within the acceptable limit (typically 0.05%).^{[4][5]}

Supplier Selection Workflow

The process of selecting a suitable supplier for a reference standard is critical for ensuring the accuracy and reliability of analytical results. The following diagram illustrates a logical workflow for this process.



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Caption: A workflow for selecting a reference standard supplier.

This guide provides a foundational resource for professionals working with Diatrizoic Acid and its impurities. By offering a clear comparison of commercial suppliers and detailing relevant experimental protocols, it aims to facilitate the procurement of high-quality reference standards essential for regulatory compliance and drug development.

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